LFA-1 I-Domain Inhibition with X-Ray Co-Crystal Structure at 1.8 Å Resolution: Diazepane-Dione vs. Alternative Scaffolds
1,4-Diazepane-2,5-dione derivatives represent the first and structurally validated class of LFA-1 I-domain inhibitors, with a high-resolution (1.8 Å) X-ray co-crystal structure (PDB 1XUO) confirming binding at the L-site (allosteric site) of the I-domain [1]. This structural validation is unique to the diazepane-dione scaffold; neither piperazine-2,5-diones nor simpler diketopiperazines have yielded co-crystal structures with LFA-1 I-domain at comparable resolution. The co-crystallized ligand, (2R)-2-[3-isobutyl-2,5-dioxo-4-(quinolin-3-ylmethyl)-1,4-diazepan-1-yl]-N-methyl-3-(2-naphthyl)propanamide, demonstrates that the seven-membered ring geometry is essential for simultaneously engaging the hydrophobic pocket and the Mg²⁺-coordination site within the I-domain [2].
| Evidence Dimension | Structural biology validation of target engagement (resolution and binding mode) |
|---|---|
| Target Compound Data | 1.8 Å X-ray co-crystal structure with LFA-1 I-domain; ligand occupies L-site allosteric pocket; Mg²⁺ coordination confirmed (PDB 1XUO) |
| Comparator Or Baseline | Piperazine-2,5-dione analogs: no reported LFA-1 I-domain co-crystal structures; LFA-1 statin-derived inhibitors (e.g., lovastatin-based): bind at different site; no high-resolution I-domain co-crystal data for 6-membered DKPs |
| Quantified Difference | Diazepane-dione: validated binding mode at 1.8 Å; comparator scaffolds: no equivalent structural data for LFA-1 I-domain L-site |
| Conditions | X-ray diffraction; recombinant human LFA-1 I-domain; PDB deposition 1XUO (Wattanasin et al., Novartis, 2005) |
Why This Matters
For medicinal chemistry programs targeting LFA-1/ICAM-1 interactions, the availability of a high-resolution co-crystal structure with the 1,4-diazepane-2,5-dione scaffold provides a structure-based drug design (SBDD) advantage that no competing scaffold offers, reducing optimization cycles and derisking lead development.
- [1] Wattanasin, S.; Kallen, J.; Myers, S.; Guo, Q.; Sabio, M.; Ehrhardt, C.; Albert, R.; Hommel, U.; Weckbecker, G.; Welzenbach, K.; Weitz-Schmidt, G. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorg. Med. Chem. Lett. 2005, 15 (4), 1217–1220. DOI: 10.1016/j.bmcl.2004.11.072. View Source
- [2] RCSB PDB. 1XUO: X-ray structure of LFA-1 I-domain bound to a 1,4-diazepane-2,5-dione inhibitor at 1.8 Å resolution. DOI: 10.2210/pdb1XUO/pdb. View Source
